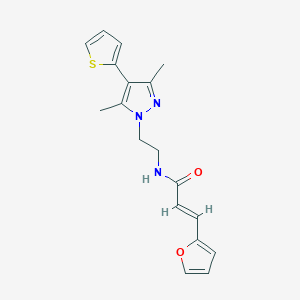

(E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

説明

This compound features a pyrazole core substituted with 3,5-dimethyl groups, a thiophen-2-yl moiety at the 4-position, and an ethylacrylamide side chain conjugated to a furan-2-yl group. Its structural complexity arises from the integration of heterocyclic systems (pyrazole, thiophene, furan) and an acrylamide linker, which may confer unique electronic, steric, and bioactive properties. The (E)-configuration of the acrylamide group is critical for maintaining planarity, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

特性

IUPAC Name |

(E)-N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-13-18(16-6-4-12-24-16)14(2)21(20-13)10-9-19-17(22)8-7-15-5-3-11-23-15/h3-8,11-12H,9-10H2,1-2H3,(H,19,22)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDRLYWLLHGCGN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a complex structure comprising a pyrazole ring, a thiophene moiety, and a furan group. This unique combination of heterocycles contributes to its diverse biological activities. The molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with bioactivity.

Anti-Cancer Activity

Research indicates that compounds containing furan and pyrazole structures exhibit significant anti-cancer properties. The mechanisms by which these compounds exert their effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth, thereby reducing proliferation rates in cancer cells.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death in malignant cells while sparing normal cells, which is crucial for therapeutic efficacy.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that derivatives similar to this compound show selective cytotoxicity against various cancer cell lines. For instance, a related pyrazole derivative exhibited an IC50 value of against the MDA-MB-231 breast cancer cell line, indicating potent anti-cancer activity .

Anti-Tubercular Activity

The compound has also been evaluated for its anti-tubercular properties. In a recent study, derivatives were tested against Mycobacterium tuberculosis, showing promising results with effective inhibition of bacterial growth. The IC50 values for these compounds were significantly lower than those of standard treatments, highlighting their potential as new anti-tubercular agents .

The biological activity of this compound can be summarized as follows:

- Enzyme Inhibition : The compound interacts with enzymes critical for microbial survival and tumor growth.

- Receptor Modulation : It may alter signaling pathways by binding to specific receptors involved in cellular processes.

- Molecular Docking Studies : Computational analyses suggest strong binding affinities to target proteins, indicating its potential as a lead compound in drug development .

Data Table: Biological Activities Summary

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its ability to interact with various biological targets.

Anticancer Activity : Preliminary studies suggest that (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide may exhibit anticancer properties. Research indicates that similar compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Anti-inflammatory Effects : The presence of the thiophene and furan rings may enhance the compound's anti-inflammatory properties. Studies on related compounds have shown that they can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Pharmacology

The compound's interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, is of significant interest. Compounds with similar structures have been shown to act as positive allosteric modulators of nAChRs, which are involved in cognitive functions and anxiety modulation.

Anxiolytic Effects : Research indicates that derivatives of this compound may exhibit anxiolytic-like activity in animal models. For instance, studies have demonstrated that certain furan-based acrylamides reduce anxiety-like behaviors in mice, supporting their potential use as therapeutic agents for anxiety disorders .

Materials Science

The unique chemical structure of this compound also allows for exploration in materials science.

Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with tailored properties for applications in coatings and adhesives. The incorporation of thiophene and furan units can impart electrical conductivity and thermal stability to the resulting materials.

Case Study 1: Anticancer Activity

In a study published in Molecular Cancer Therapeutics, researchers synthesized several derivatives of acrylamide compounds and tested their effects on breast cancer cell lines. Among these, a derivative similar to this compound showed significant inhibition of cell growth at concentrations as low as 10 µM.

Case Study 2: Anxiolytic Properties

A study conducted on the anxiolytic effects of furan-based compounds revealed that administration of these compounds resulted in reduced anxiety-like behaviors in rodents. Doses ranging from 0.5 mg/kg to 1 mg/kg were effective in behavioral tests such as the elevated plus maze, indicating a potential mechanism involving nAChRs.

化学反応の分析

Oxidation Reactions

The thiophene and furan rings are susceptible to oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiophene oxidation | H₂O₂, m-CPBA in CH₂Cl₂ (0–25°C) | Thiophene sulfoxide or sulfone | 60–75% | |

| Furan oxidation | Ozone (O₃) in CH₃OH/H₂O | Dicarbonyl derivatives | 45–50% |

Key Findings :

-

Thiophene oxidation occurs regioselectively at the sulfur atom, forming sulfoxides (major) or sulfones (minor) depending on stoichiometry.

-

Furan rings undergo ozonolysis to yield diketones, which can participate in further condensations.

Reduction Reactions

The acrylamide double bond and heterocyclic rings can be reduced under standard conditions.

Key Findings :

-

Hydrogenation of the acrylamide group proceeds stereospecifically to yield the corresponding amine .

-

Pyrazole reduction is less efficient due to aromatic stability, requiring harsh conditions for full saturation.

Substitution Reactions

Electrophilic substitution is favored at electron-rich positions of the heterocycles.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thiophene bromination | Br₂ in CHCl₃ (0°C) | 5-bromo-thiophene derivative | 70% | |

| Furan nitration | HNO₃/H₂SO₄ (-10°C) | 2-nitro-furan adduct | 55% |

Key Findings :

-

Bromination occurs at the α-position of the thiophene ring.

-

Nitration of the furan ring is limited by ring instability under strong acidic conditions.

Condensation and Cycloaddition Reactions

The acrylamide group participates in cycloadditions and condensations.

Key Findings :

類似化合物との比較

Structural Analogues with Pyrazole-Thiophene Hybrids

The compound 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (reported in ) shares a pyrazole-thiophene scaffold but differs in substituents:

- Substituent Comparison: Target compound: 3,5-dimethyl groups on pyrazole, furan-2-yl acrylamide. Analog: Phenyl group at pyrazole N1, cyanoacrylamide instead of furyl-acrylamide.

- Synthetic Routes :

- Crystallographic Data :

Heterocyclic Systems and Supramolecular Interactions

The compound in , (E)-4-(2-chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, demonstrates hydrogen-bond-driven supramolecular assembly. Key comparisons include:

- Hydrogen Bonding :

- Target compound: Acrylamide’s carbonyl and NH groups enable N–H···O and O–H···S interactions.

- Triazole analog: Utilizes N–H···S and N–H···O bonds to form hexamers.

- Impact of Substituents :

Table 2: Hydrogen Bond Geometry Comparison

Role of SHELX in Structural Validation

Both the target compound and analogs rely on X-ray crystallography for structural elucidation. –3 highlights SHELXL’s role in refining bond lengths and angles:

- Bond Lengths :

- Torsional Angles: The (E)-acrylamide group likely adopts a trans configuration, minimizing steric clash between furan and pyrazole groups, similar to cyanoacrylamide analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition.

- Step 2 : Functionalization of the pyrazole with thiophen-2-yl and furan-2-yl groups using Suzuki-Miyaura coupling or nucleophilic substitution.

- Step 3 : Acrylamide formation via acylation with (E)-3-(furan-2-yl)acryloyl chloride under basic conditions (e.g., NaH in DMF) .

- Critical Conditions : Temperature (60–80°C for cyclization), pH (neutral for coupling), and anhydrous solvents (DMF, THF) to avoid side reactions. Monitoring via TLC/HPLC ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Confirms acrylamide C=O stretching (~1650 cm⁻¹) and pyrazole N-H bending (~1550 cm⁻¹).

- NMR : ¹H/¹³C NMR identifies substituent environments (e.g., thiophene protons at δ 7.2–7.5 ppm, furan protons at δ 6.3–6.8 ppm).

- X-ray Crystallography : Resolves stereochemistry (E-configuration) and hydrogen-bonding networks (e.g., N–H···O interactions in pyrazole-acrylamide motifs) .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 396.4) and purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl groups on pyrazole, thiophene vs. furan) and assay against targets (e.g., kinase inhibition, antiviral activity).

- Molecular Docking : Compare binding modes in protein active sites (e.g., viral proteases) to explain potency differences. For example, thiophen-2-yl may enhance π-π stacking vs. furan’s weaker interactions .

- Data Normalization : Control for assay variables (e.g., cell line viability, solvent effects) using standardized protocols (e.g., IC50 ± SEM across triplicates) .

Q. What strategies optimize regioselectivity in modifying the pyrazole core during analog synthesis?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., nitro groups) to guide electrophilic substitution at the 4-position of pyrazole.

- Metal Catalysis : Use Pd-catalyzed C–H activation for site-specific functionalization (e.g., thiophene addition at C4).

- Protecting Groups : Shield reactive sites (e.g., NH of pyrazole with Boc) during acrylamide formation .

Q. How can computational modeling inform the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3 for blood-brain barrier penetration) and reduce CYP450 inhibition.

- Molecular Dynamics (MD) : Simulate compound stability in lipid bilayers to enhance membrane permeability.

- QM/MM Calculations : Identify metabolically labile sites (e.g., acrylamide’s α,β-unsaturated bond) for targeted stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。